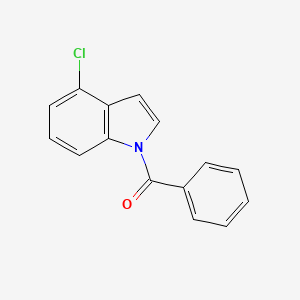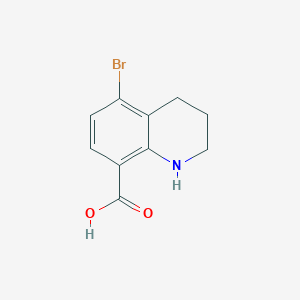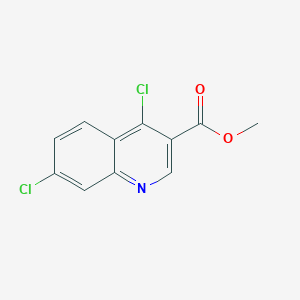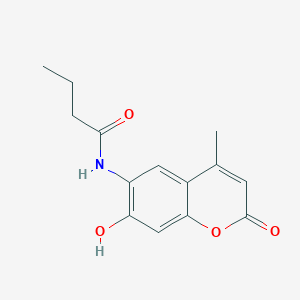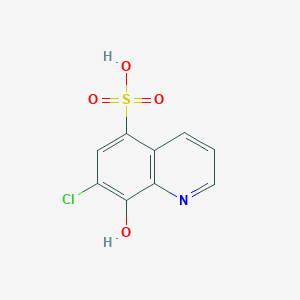
7-Chloro-8-hydroxyquinoline-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-hydroxyquinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 8th position, and a sulfonic acid group at the 5th position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid typically involves the sulfonation of 7-chloro-8-hydroxyquinoline. The process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-8-hydroxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the manufacture of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with metal-dependent enzymes, inhibiting their activity and leading to antimicrobial and anticancer effects. The sulfonic acid group enhances its solubility and bioavailability, making it effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Lacks the chlorine atom at the 7th position.
7-Iodo-8-hydroxyquinoline-5-sulfonic acid: Contains an iodine atom instead of chlorine.
8-Hydroxyquinoline: Lacks both the chlorine and sulfonic acid groups.
Uniqueness
7-Chloro-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and biological activities. The chlorine atom enhances its reactivity in substitution reactions, while the sulfonic acid group improves its solubility and bioavailability.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
3062-36-0 |
|---|---|
Fórmula molecular |
C9H6ClNO4S |
Peso molecular |
259.67 g/mol |
Nombre IUPAC |
7-chloro-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H6ClNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) |
Clave InChI |
UBQUUISLDMENCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Cl)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
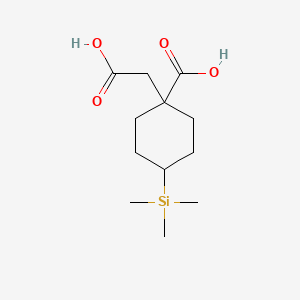
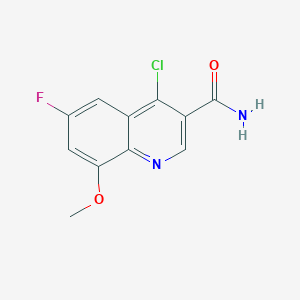
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)

![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
